

In Vitro Characterization of VU6015929: A Technical Guide

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Compound of Interest

Compound Name: VU6015929 HCl

Cat. No.: B1193823

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Executive Summary

VU6015929 is a potent, selective, small-molecule inhibitor of the Discoidin Domain Receptors (DDR1 and DDR2), a unique subfamily of Receptor Tyrosine Kinases (RTKs) activated by collagen rather than soluble growth factors.[1][2] Developed at Vanderbilt University, this compound represents a critical tool for interrogating the role of DDR1 in fibrotic pathologies, particularly renal fibrosis.

Unlike earlier non-selective inhibitors (e.g., dasatinib, imatinib) which target DDRs as off-targets, VU6015929 was engineered for high selectivity against the kinome, minimizing confounding variables in phenotypic screens. This guide details the in vitro pharmacological profile, mechanism of action, and validated experimental protocols for utilizing VU6015929 in drug discovery workflows.[1]

Chemical Identity & Preparation

VU6015929 is an amide-based inhibitor featuring a pyridine hinge-binding motif, optimized for solubility and metabolic stability compared to its predecessors.

Property	Specification
Compound Name	VU6015929
Primary Targets	DDR1, DDR2
Chemotype	Pyridine-based amide
Solubility	Soluble in DMSO (>10 mM)
Storage	-20°C (Solid), -80°C (DMSO Stock)
Stock Prep	Dissolve in 100% DMSO to 10 mM. Aliquot to avoid freeze-thaw cycles.

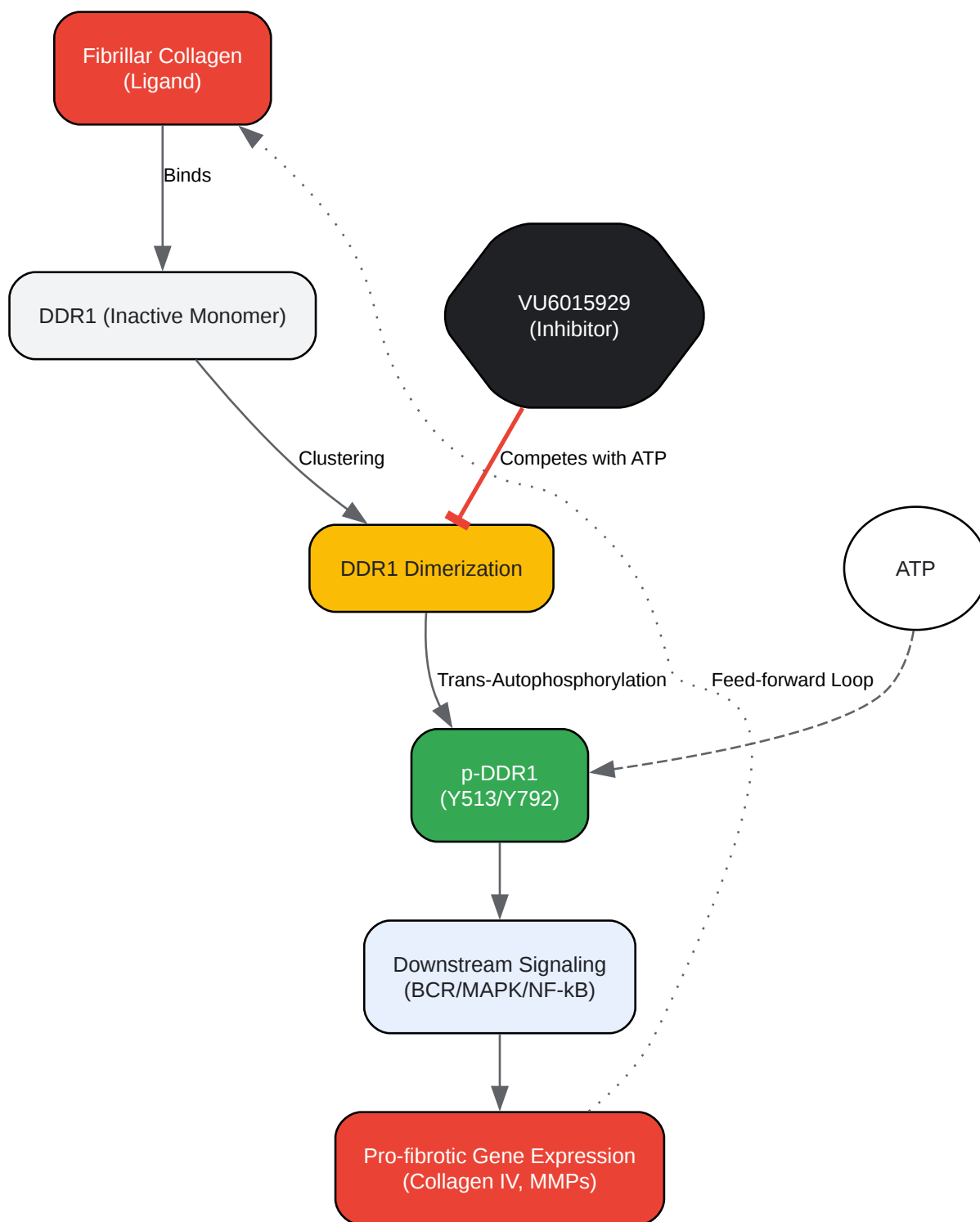
Mechanism of Action (MOA)[3]

Mechanistic Pathway

DDR1 is activated by fibrillar collagen (e.g., Collagen I, IV). Upon ligand binding, DDR1 undergoes lateral dimerization and trans-autophosphorylation. This signaling cascade drives the expression of pro-fibrotic markers, including Collagen IV, creating a feed-forward loop of fibrosis.

VU6015929 functions as a Type I/II ATP-competitive inhibitor, binding to the kinase domain of DDR1/2 and preventing the phosphotransfer reaction required for receptor activation.

Signaling Pathway Visualization



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Caption: Mechanism of VU6015929 inhibition within the collagen-induced DDR1 fibrosis pathway.

In Vitro Pharmacology

Potency & Binding Affinity

VU6015929 demonstrates single-digit nanomolar potency against both receptor subtypes in biochemical assays. In cellular contexts, it is exceptionally potent, often outperforming biochemical IC50 values due to high cellular accumulation or slow off-rates.

Assay Type	Metric	DDR1 Value	DDR2 Value	Reference
Biochemical	IC50	4.7 nM	7.4 nM	Jeffries et al., 2019
Cellular (ELISA)	IC50	0.71 nM	N/D	Jeffries et al., 2019
Functional	Collagen IV Inhibition	Potent Blockade	N/A	Jeffries et al., 2019

Kinome Selectivity

A critical advantage of VU6015929 is its selectivity profile.^{[1][2][3][4]} In a broad screen of 371 kinases:

- Selectivity Score: Potent inhibition (>90%) observed for only 7.2% (27/371) of kinases.
- Implication: This "clean" profile allows researchers to attribute phenotypic effects (e.g., reduction in fibrosis) specifically to DDR inhibition rather than off-target kinase blockade (e.g., Src, Abl).

DMPK Profile (In Vitro)

The compound was optimized for metabolic stability to ensure utility in in vivo rodent models.

Parameter	Value (Rat)	Interpretation
Clearance (CLp)	34.2 mL/min/kg	Moderate clearance
Volume of Dist.[5] (Vss)	4.3 L/kg	Extensive tissue distribution
Half-life (t1/2)	~3.0 hours	Suitable for bid/qd dosing
Bioavailability (%F)	12.5%	Moderate oral availability

Experimental Protocols

Protocol A: Cellular DDR1 Autophosphorylation Assay

Objective: To quantify the inhibition of collagen-induced DDR1 activation in a cellular system.

Materials:

- Cell Line: HEK293 cells stably expressing human DDR1b (HEK293-DDR1b).
- Ligand: Rat tail Collagen I (acetic acid soluble).
- Lysis Buffer: RIPA buffer + Protease/Phosphatase inhibitor cocktails.
- Detection: Western Blot (Anti-pTyr-DDR1 vs. Total DDR1).

Workflow:

- Seeding: Plate HEK293-DDR1b cells in 6-well plates. Serum starve overnight (0.1% BSA in DMEM) to reduce basal phosphorylation.
- Compound Treatment: Pre-incubate cells with VU6015929 (Serial dilution: 0.1 nM – 100 nM) for 1 hour at 37°C.
 - Control: DMSO vehicle (0.1%).
- Stimulation: Add Collagen I (Final concentration: 50 µg/mL) directly to the media containing the compound.
- Incubation: Incubate for 18–24 hours.

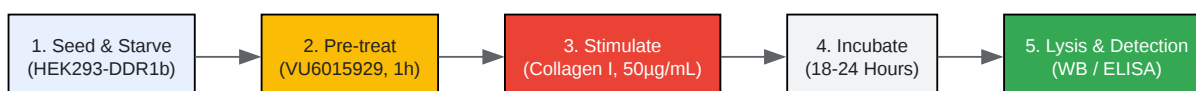
- Note: Unlike rapid RTKs (e.g., EGFR), DDR1 activation kinetics are slow and sustained.
- Lysis: Wash with ice-cold PBS. Lyse cells on ice. Clarify lysates via centrifugation.
- Analysis: Perform Western Blot.
 - Primary Ab: Phospho-DDR1 (Tyr513) and Total DDR1.
 - Quantification: Calculate ratio of pDDR1 / Total DDR1.

Protocol B: Collagen IV Functional Assay

Objective: To measure the downstream functional consequence of DDR1 inhibition (anti-fibrotic efficacy).

- Culture: Use Mesangial cells or HEK293-DDR1b cells.
- Treatment: Treat serum-starved cells with VU6015929 (1 μ M or IC50 equivalent) + Collagen I (50 μ g/mL).
- Duration: Incubate for 24 hours.
- Detection: Analyze cell lysates for Collagen IV protein levels via Western Blot.
- Result: Expect a dose-dependent reduction in Collagen IV expression, mimicking the phenotype of DDR1-null cells.

Assay Workflow Visualization



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Caption: Step-by-step workflow for the cellular characterization of VU6015929.

References

- Jeffries, D. E., Borza, C. M., Blobaum, A. L., Pozzi, A., & Lindsley, C. W. (2019). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[1][2][3][6] ACS Medicinal Chemistry Letters, 11(1), 29–33.[3] [[Link](#)][1][7]
- Juskaite, V., Corcoran, D. S., & Leitinger, B. (2017). Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers. eLife, 6, e25716. (Cited for Mechanism of Action context). [[Link](#)]

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Sources

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